molecular formula C16H14FNO2 B4241319 N-[3-(allyloxy)phenyl]-4-fluorobenzamide

N-[3-(allyloxy)phenyl]-4-fluorobenzamide

Cat. No.: B4241319
M. Wt: 271.29 g/mol
InChI Key: TXSWBGVAPHDQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(allyloxy)phenyl]-4-fluorobenzamide is a benzamide derivative featuring a 4-fluorobenzoyl group linked to a 3-allyloxyphenylamine moiety.

Properties

IUPAC Name

4-fluoro-N-(3-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-2-10-20-15-5-3-4-14(11-15)18-16(19)12-6-8-13(17)9-7-12/h2-9,11H,1,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSWBGVAPHDQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substitution on the Benzamide Group

The 4-fluoro substituent in N-[3-(allyloxy)phenyl]-4-fluorobenzamide distinguishes it from analogs with alternative benzamide modifications:

Compound Name Benzamide Substituent Key Properties/Activity Reference
N-[3-(allyloxy)phenyl]-4-methoxybenzamide 4-methoxy Inhibits C. albicans filamentation via phenotypic screening
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy, 4-methyl Studied for fluorescence properties; no direct bioactivity reported
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide 4-fluoro Structural characterization via X-ray crystallography; no reported bioactivity

Key Insight : Electron-withdrawing groups (e.g., 4-fluoro) enhance stability and influence binding interactions compared to electron-donating groups (e.g., 4-methoxy). The 4-fluoro group may improve metabolic resistance in drug-like molecules .

Substitution on the Phenylamine Ring

The 3-allyloxy group on the phenyl ring is critical for molecular interactions. Comparisons with other substituents include:

Compound Name Phenyl Ring Substituent Activity/Application Reference
AZ1729 (N-[3-(2-carbamimidamido-4-methyl-thiazol-5-yl)phenyl]-4-fluorobenzamide) 3-(thiazole-carbamimidamido) Allosteric activator of Free Fatty Acid Receptor 2 (FFAR2) with Gi-functional bias
FZ2 (N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-4-fluorobenzamide) 4-(1,3,2-dithiarsinan-2-yl) Anti-tumor agent; part of a series improving arsenical efficacy
N-[2-(allyloxy)phenyl]-3-chlorobenzamide 2-allyloxy, 3-chloro No bioactivity reported; structural analog

Key Insight : The 3-allyloxy group’s position and flexibility may influence binding to hydrophobic pockets in biological targets. Thiazole or dithiarsinan substituents (as in AZ1729 or FZ2) introduce heterocyclic complexity, enhancing target specificity .

Pharmacological Profiles of Related Benzamides

Biological activities vary significantly with structural modifications:

  • Antifungal Activity : N-[3-(allyloxy)phenyl]-4-methoxybenzamide inhibits C. albicans filamentation, a virulence factor, suggesting that benzamide derivatives with hydrophilic groups (e.g., methoxy) may target fungal morphogenesis .
  • Receptor Modulation : AZ1729’s thiazole-carbamimidamido substituent enables selective activation of FFAR2, highlighting the role of heterocycles in receptor bias .
  • Anti-Tumor Activity : 4-fluorobenzamide derivatives like FZ2 and FZ5 incorporate dithiarsinan moieties, which enhance cytotoxicity in cancer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(allyloxy)phenyl]-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(allyloxy)phenyl]-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.